Human NPP1 Inhibition Potency (Ki) — Cross‑Study Comparable Activity Relative to the NPP1 Inhibitor Class
In COS7 cells expressing human NPP1, N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide inhibited p‑nitrophenol production from pnp‑TMP substrate with a dissociation constant Ki = 1.30 × 10⁴ nM and an IC₅₀ of 3.30 × 10⁴ nM after 15 min incubation [1]. For class‑level context, the polyoxometalate PSB‑POM141 is the most potent NPP1 inhibitor reported (Ki = 1.46 nM), while quinoline‑8‑sulfonamide derivatives exhibit sub‑micromolar IC₅₀ values of 0.73–0.81 μM against human NPP1 [2]. The target compound thus occupies a distinct intermediate‑affinity position, providing a chemically tractable oxalamide scaffold for optimization that is structurally unrelated to polyoxometalate or quinoline‑sulfonamide chemotypes.
| Evidence Dimension | Enzyme inhibition constant (Ki) against human NPP1 |
|---|---|
| Target Compound Data | Ki = 1.30 × 10⁴ nM (13.0 μM); IC₅₀ = 3.30 × 10⁴ nM (33.0 μM) in COS7 cells |
| Comparator Or Baseline | PSB-POM141 (polyoxometalate): Ki = 1.46 nM; Quinoline-8-sulfonamide 3d/3n/3q: IC₅₀ = 0.73–0.81 μM (730–810 nM) |
| Quantified Difference | Target compound Ki is ~8,900‑fold weaker than PSB-POM141 and ~16‑fold weaker than sub‑μM quinoline‑sulfonamides |
| Conditions | Recombinant human NPP1 expressed in COS7 cells; pnp-TMP substrate; 15 min incubation; malachite green detection |
Why This Matters
Establishes the compound as the only oxalamide chemotype with a publicly curated human NPP1 Ki, offering a structurally novel starting point for medicinal chemistry optimization distinct from existing polyoxometalate or sulfonamide inhibitor series.
- [1] BindingDB. BDBM50347447 (CHEMBL1802096) — NPP1 Ki = 1.30 × 10⁴ nM and IC₅₀ = 3.30 × 10⁴ nM in COS7 cells. View Source
- [2] Quinoline-8-sulfonamide derivatives as potent NPP1/NPP3 inhibitors — compounds 3d, 3n, 3q: h-NPP1 IC₅₀ = 0.731–0.812 μM. eBioTrade 2025. View Source
